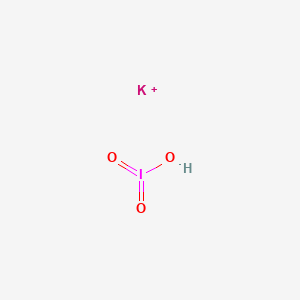
硅酸钡
描述
The research on silicic acid, barium salt, specifically barium silicide (BaSi2), has been explored in the context of its interaction with silicon. The studies have focused on the epitaxial structural development and surface reactions of barium with silicon, which is a critical aspect of understanding the formation and properties of barium silicide . The formation of barium silicide on silicon surfaces is a complex process that involves various phases and structural changes depending on the amount of barium deposited and the conditions of the silicon substrate .
Synthesis Analysis
The synthesis of barium silicide on silicon surfaces has been characterized in detail, with the process starting from submonolayer structures and progressing to the formation of the thick film orthorhombic phase, BaSi2 . The research indicates that the initial stages of barium deposition lead to the development of ordered surface structures, which are believed to be indicative of a cubic Ba-Si compound. This ordered arrangement serves as a template for the subsequent growth of alkaline earth-containing oxides on silicon . The synthesis process is sensitive to the preparation conditions, as different phases of barium silicide can coexist on the Si(100) surface depending on the temperature and amount of barium deposited .
Molecular Structure Analysis
The molecular structure of barium silicide has been investigated using scanning tunneling microscopy/spectroscopy (STM/STS), revealing that the silicide surface structure is dependent on the preparation procedure . The studies have shown that when barium is deposited on Si(100) at high temperatures, multiple silicide phases can form. In contrast, a different set of phases appears when barium is deposited at room temperature followed by annealing . These findings are crucial for understanding the molecular arrangement and phase behavior of barium silicide on silicon substrates.
Chemical Reactions Analysis
The chemical reactions involved in the formation of barium silicide include the interaction of barium with silicon, leading to the development of highly ordered submonolayer silicides. These initial structures are essential for the heteroepitaxial growth of alkaline earth-containing oxides on silicon . The research has not detailed the specific chemical reactions beyond the formation of these ordered structures and the subsequent growth of the silicide phases.
Physical and Chemical Properties Analysis
The physical and chemical properties of barium silicide have been analyzed through the observation of its semiconducting behavior. The STS results indicate that the silicide phases exhibit a band gap of approximately 1.3 eV. Additionally, one of the phases has been found to have a local density of states (LDOS) at 2.5 eV below the Fermi energy, which aligns with previous spectroscopy results . These properties are significant for applications in semiconductor technology and the development of electronic devices.
科学研究应用
微波应用
硅酸钡,特别是钛硅酸钡 (Ba2TiSi2O8),因其介电性能而被评估用于微波应用 . 该材料表现出稳定的介电常数随温度变化,介电损耗小于1 . 研究发现,它适合于在射频 (RF) 和微波 (MW) 区域运行的器件 .
介电谐振器天线
同一项研究还模拟了钛硅酸钡作为介电谐振器天线 (DRA) 的工作情况 . 该材料显示出低于 -10 dB 的反射系数、6.739 dBi 的实现增益、452.96 MHz 的带宽以及约 100% 的辐射效率 . 这些结果表明它有可能应用于微波工作器件 .
玻璃中的形核途径
硅酸钡玻璃因其形核途径而被研究 . 实验和计算机建模研究(包括蒙特卡罗和分子动力学方法)都用于分析硅酸钡玻璃中形核景观的热力学和动力学贡献 . 研究表明,富含二氧化硅的核在形核过程中起主导作用 .
工业应用
安全和危害
未来方向
The sol–gel process, which involves the condensation of silicic acid, is a reliable methodology to produce high-grade porous materials . This process opens up new vistas for the development of novel materials and applications in the biomedical and process industries . The biomimetic condensation processes are of particular interest .
作用机制
Target of Action
Barium silicate primarily targets the structural components of various materials, particularly in the glass industry . It plays a crucial role in the nucleation process, where a silica-rich core is dominant .
Mode of Action
Barium silicate interacts with its targets through a process known as nucleation. Nucleation is generally viewed as a structural fluctuation that passes a critical size to eventually become a stable emerging new phase . The interaction of barium silicate results in changes in cluster composition and competing pathways to the new phase .
Biochemical Pathways
The biochemical pathways affected by barium silicate primarily involve the thermodynamic and kinetic contributions to the nucleation landscape in barium silicate glasses . Both experimental and computer modeling studies have been used to understand the cluster composition and pathways .
Pharmacokinetics
In silico physicochemical and pharmacokinetics analyses have been done on compounds synthesized using barium silicate nanoparticles .
Result of Action
The result of barium silicate’s action is the formation of unique crystal architectures with morphologies and textures resembling those typically displayed by biogenic minerals . These so-called biomorphs are composed of uniform elongated carbonate nanoparticles that are arranged according to a specific order over mesoscopic scales .
Action Environment
Environmental factors can influence the action, efficacy, and stability of barium silicate. For instance, the presence of silica affects the carbonate crystallization process from the very beginning, eventually arresting growth on the nanoscale by cementation of BaCO3 particles within a siliceous matrix . Additionally, the presence of barium in the environment can lead to potential human exposure .
属性
IUPAC Name |
barium(2+);dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.O3Si/c;1-4(2)3/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOQPOVBDRFNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaSiO3, BaO3Si | |
| Record name | barium metasilicate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12650-28-1, 13255-26-0 | |
| Record name | Silicic acid, barium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), barium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013255260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid, barium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium metasilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silicic acid, barium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula of barium silicate?
A1: The molecular formula of barium silicate can vary depending on the stoichiometry. Common forms include dibarium silicate (Ba2SiO4) and barium metasilicate (BaSiO3).
Q2: What are the spectroscopic characteristics of barium silicate?
A2: [] Raman spectroscopy and 29Si MAS NMR are valuable tools to characterize barium silicates. The mean Qn mode frequencies (νQn ± 1σ) in Raman spectra are at 828 (±14) cm-1 for Q0, 905 (±22) cm-1 for Q1, 994 (±26) cm-1 for Q2, and 1068 (±18) cm-1 for Q3 units. [] These values can differ for hetero-connected phases compared to homo-connected ones.
Q3: What are the applications of barium silicate in material science?
A3: Barium silicate finds applications in various fields, including:
- Additive manufacturing: As a filler in resin nanoceramics (RNCs) for improved mechanical properties like compressive strength and fracture toughness. [, ]
- High-temperature applications: Barium silicate glasses exhibit high-temperature stability and are used as sealants in solid oxide fuel cells (SOFCs). [, , ]
- Optical applications: Barium silicate glasses doped with rare-earth ions like Eu3+ are used in optical amplifiers and fiber lasers. []
- Electronics: Thin films of barium silicate serve as diffusion barrier layers in electronic devices, particularly in the fabrication of superconducting YBaCuO thin films on silicon substrates. []
Q4: How does the barium/silicon ratio influence the properties of barium silicate ceramics?
A4: The Ba/Si ratio significantly affects the dielectric properties, particularly the temperature coefficient of resonant frequency (τf). Increasing structural complexity tends to shift τf from negative to positive values. [] This allows for tailoring the dielectric properties for specific applications.
Q5: How does barium silicate interact with silicon substrates at high temperatures?
A5: At high temperatures, barium silicate reacts with silicon substrates to form Ba2SiO4 layers. [] This reaction is crucial in determining the diffusion barrier capabilities of barium silicate thin films used in electronic devices.
Q6: How does the addition of barium silicate affect the properties of 3Y-TZP ceramics?
A6: Adding barium silicate glass to 3-mol%-yttria-stabilized zirconia (3Y-TZP) significantly reduces flow stress at high temperatures (1300-1500 °C), enhancing superplasticity. This effect is attributed to the intergranular amorphous phases formed by barium silicate. []
Q7: What is the role of barium silicate in fresnoite glass-ceramics?
A7: In fresnoite (Ba2TiSi2O8) glass-ceramics, barium silicate phases like BaSi2O5 and BaSiO3 can form alongside the main fresnoite phase. These phases exhibit distinct cathodoluminescence properties compared to fresnoite. []
Q8: How does CMAS (calcium-magnesium-aluminosilicate) affect barium silicate at high temperatures?
A8: At high temperatures (1300°C), molten CMAS readily infiltrates barium silicate materials, reacting to form a columnar apatite phase, Ca2Er8(SiO4)6O2. [] This interaction highlights the susceptibility of barium silicate to corrosion by molten silicates at elevated temperatures.
Q9: What methods are used to synthesize barium silicate glasses?
A9: Barium silicate glasses can be prepared by various methods, including:
- Sol-gel process: A versatile route offering better control over composition and homogeneity, even at lower processing temperatures. []
Q10: How does milling affect the sintering and foaming behavior of barium silicate glass powders?
A10: Milling significantly impacts the sintering and foaming of barium silicate glass powders. Prolonged milling, regardless of the milling atmosphere (Ar, N2, air, CO2), leads to increased foaming during sintering. This is attributed to the trapping of carbonaceous species on the powder surface. [, ] Milling in water or HCl can minimize foaming.
Q11: Can red mud be used as a source for synthesizing barium silicates?
A11: Yes, a process utilizing BaO-Na2CO3 sintering can recover valuable elements like aluminum and sodium from red mud. This process involves the formation of insoluble di-barium silicate (Ba2SiO4) or sodium barium silicate (Na2BaSiO4), depending on the Ba/Si ratio. []
Q12: How does radiation affect the structure of barium silicate glasses?
A12: Gamma radiation induces defects in barium silicate glasses, leading to the formation of color centers. The intensity and position of absorption bands associated with these defects are influenced by the BaO content. [] Studying these changes provides insight into radiation-induced structural modifications in the glass.
Q13: How is molecular dynamics modeling used to study barium silicate glasses?
A13: Molecular dynamics simulations provide valuable insights into the atomic structure of barium silicate glasses. These simulations help analyze short-range order (coordination numbers, bond lengths), medium-range order (network connectivity), and long-range order (phase separation) within the glass structure. []
Q14: What is the role of barium silicate in dentistry?
A14: Barium silicate, particularly when hybridized with hydroxyapatite, shows promise as a filler material in dental composites. It enhances mechanical properties, but its effect on abrasion resistance needs further investigation. []
Q15: How can barium silicate be used for insect trapping?
A15: Lead-excited barium silicate powders exhibit strong ultraviolet (UV) fluorescence. These powders are used in light sources designed for selectively attracting and trapping insects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)




![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)


